Product packaging for imidazo[1,2-c]pyrimidin-5(6H)-one(Cat. No.:CAS No. 849035-92-3)

imidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B3021982
CAS No.: 849035-92-3
M. Wt: 135.12
InChI Key: GICKXGZWALFYHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry

Nitrogen-containing fused heterocycles are a cornerstone of modern drug discovery and development. nih.govrsc.org These compounds, characterized by the fusion of two or more rings where at least one contains a nitrogen atom, are of immense importance due to their diverse pharmacological activities. nih.govrsc.org In fact, over 85% of physiologically active drugs contain a heterocyclic structure, with nitrogen-containing heterocycles being the most prevalent. nih.gov Their structural diversity allows for extensive modifications, which is crucial for optimizing their therapeutic effects through structure-activity relationship (SAR) studies. nih.govrsc.org These compounds are known to exhibit a wide range of biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties. nih.govrsc.org Their ability to target specific molecular entities, such as protein kinases, makes them particularly valuable in addressing various diseases. nih.govrsc.org

Significance of Imidazo[1,2-c]pyrimidin-5(6H)-one as a Privileged Scaffold

Within the vast landscape of nitrogen-containing heterocycles, the this compound scaffold has been identified as a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple biological targets, thus exhibiting a broad range of biological activities. ontosight.ai The unique fused ring system of an imidazole (B134444) and a pyrimidine (B1678525) ring confers a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai Researchers have recently identified substituted imidazo[1,2-c]pyrimidin-5(6H)-ones as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target for cancer therapy. researchgate.netnih.gov This discovery has spurred further investigation into the development of these compounds as potential treatments for various types of cancer. nih.gov

Historical Context of Imidazopyrimidine Research

The journey of imidazopyrimidine research began with the patenting of fluorinated derivatives in 1967 for their potential as antiviral agents. nih.govgoogle.com Over the following decades, research expanded to explore other therapeutic applications. In the 1970s, substituted derivatives were identified for their antifungal and anti-inflammatory activities, and guanine (B1146940) derivatives showed promise against bacterial infections. nih.gov The subsequent years saw investigations into their cytokinin activity, cardiovascular effects, and potential as non-sedative anxiolytic agents. nih.gov A significant milestone was reached in 1996 when they were patented for their activity against tachykinin. nih.gov Since 2001, research on the imidazopyrimidine scaffold has intensified, with a focus on its role in inhibiting TNFα and its broader applications in drug discovery. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3O B3021982 imidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 849035-92-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6H-imidazo[1,2-c]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICKXGZWALFYHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)N2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971017
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55662-66-3, 849035-92-3
Record name Ethenocytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55662-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,N(4)-ethanocytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055662663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazo[1,2-c]pyrimidin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849035-92-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis of Imidazo 1,2 C Pyrimidin 5 6h One

The synthesis of imidazo[1,2-c]pyrimidin-5(6H)-one and its derivatives is a key area of research, with various methods being developed to create diverse analogs for biological testing. A common synthetic route involves the reaction of a substituted cytosine derivative, such as 5-iodocytosine (B72790), to form an 8-iodothis compound intermediate. researchgate.net This intermediate can then be subjected to Suzuki-Miyaura cross-coupling reactions with various aryl and heteroarylboronic acids to generate a library of derivatives with modifications at the 8-position. researchgate.net Other synthetic strategies include halogenation, Dimroth-type rearrangement, and alkylation to introduce substituents at positions 2, 3, or 6 of the heterocyclic core. nih.gov These synthetic approaches allow for the systematic exploration of the chemical space around the this compound scaffold, which is essential for understanding its structure-activity relationships.

Structure Activity Relationship Sar Studies of Imidazo 1,2 C Pyrimidin 5 6h One Analogues

Impact of Substituents on Biological Activity

The biological activity of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives is highly dependent on the nature and position of various substituents on the heterocyclic core. Researchers have systematically modified positions 2, 3, 6, and 8 to understand their influence on the compounds' efficacy as kinase inhibitors and cytotoxic agents. nih.govresearchgate.net

Position 8 has been a primary target for modification, often through Suzuki-Miyaura cross-coupling reactions starting from an 8-iodothis compound intermediate. researchgate.netnih.gov This approach allows for the introduction of a wide variety of aryl and heteroaryl groups.

Studies on the cytotoxic effects of 8-substituted analogues on various tumor cell lines have shown that the nature of the aromatic moiety is critical. For instance, Jansa et al. synthesized a series of derivatives and found that only specific aryl-substituted compounds, such as those with a 4-fluorophenyl (compound 13a) or a 4-methoxyphenyl (B3050149) group (compound 13b), exhibited notable cytotoxic activity. nih.gov A subsequent study identified an 8-(indol-5-yl) derivative (compound 3h) as having promising biological activity and a good therapeutic index. researchgate.net

Table 1: Cytotoxic Activity of Selected 8-Aryl/Heteroaryl this compound Derivatives Data sourced from Jansa et al. (2014) and Jansa et al. (2019). nih.govresearchgate.net

CompoundR (Substituent at Position 8)Biological Activity
13a 4-FluorophenylNotable cytotoxic activity
13b 4-MethoxyphenylNotable cytotoxic activity
3h Indol-5-ylPromising cytotoxic activity, good therapeutic index
Other Analogs Phenyl, 4-(trifluoromethyl)phenyl, Thiophen-2-ylLimited to no significant cytotoxic activity

Modifications at positions 2, 3, and 6 have been investigated, particularly in the development of CDK2 inhibitors. nih.gov Synthetic strategies such as halogenation, Dimroth-type rearrangement, and alkylation have been employed to introduce diverse substituents at these positions. nih.govresearchgate.net

The research revealed that even minor changes at these positions could significantly impact kinase inhibition. For example, in a series of CDK2 inhibitors, a compound designated 3b emerged as the most potent, with its activity being determined by the specific substitutions on the core structure. nih.govresearchgate.net The binding of this potent compound to CDK2 was confirmed, and its co-crystal structure revealed a specific binding mode in the ATP pocket, highlighting a key hydrogen bonding interaction with the hinge region residue Leu83. nih.govresearchgate.net This detailed structural information is invaluable for understanding the SAR and guiding future inhibitor design.

The size and bulkiness of substituents play a critical role in the biological activity of this compound analogues. The steric profile of a substituent can dictate how well the molecule fits into the binding site of a biological target, such as a kinase.

For instance, in the development of inhibitors for Syk family kinases, specific substitutions on the imidazo[1,2-c]pyrimidine (B1242154) core led to potent compounds. researchgate.net While detailed comparisons of substituent size were not the primary focus of the available literature on this specific scaffold, general principles of medicinal chemistry suggest that an optimal size exists for substituents at each position to maximize favorable interactions without causing steric hindrance. The contour maps generated from 3D-QSAR studies on related imidazopyridine structures often show that bulky groups are favored in some regions of the binding pocket (indicated by green contours) while being detrimental in others (yellow contours), underscoring the importance of substituent size. oncotarget.com

The introduction of aryl and heteroaryl rings is a common strategy to enhance biological activity, primarily by engaging in hydrophobic and π-stacking interactions within protein binding sites. For the this compound scaffold, this has been extensively studied at position 8. nih.gov

A study involving eight aryl and two heteroaryl derivatives at this position found that their cytotoxic effects varied significantly. nih.gov While some aryl-substituted derivatives showed activity, the tested heteroaryl derivatives (furan-2-yl and thiophen-2-yl) did not display significant cytotoxicity in that particular assay. nih.gov However, in a different study, a heteroaryl (indol-5-yl) substituent at the same position conferred promising activity, indicating that the specific nature of the heteroaromatic ring system is crucial. researchgate.net These findings highlight that both aryl and heteroaryl substitutions can be beneficial, but the specific ring system and its electronic properties must be carefully selected to achieve the desired biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build mathematical models that relate the chemical structure of compounds to their biological activity. dergipark.org.tr These models help in understanding the mechanism of action and predicting the activity of new, unsynthesized compounds. dergipark.org.trnih.gov

Three-dimensional QSAR (3D-QSAR) is a powerful extension of QSAR that considers the three-dimensional properties of molecules. researchgate.net Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize the steric and electrostatic fields around the aligned molecules. semanticscholar.org These maps indicate regions where bulky or electron-donating/withdrawing groups may enhance or decrease biological activity. oncotarget.com

For a series of this compound nucleoside derivatives, a 3D-QSAR model was instrumental in identifying a compound with superior inactivating activity against the pepper mild mottle virus (PMMoV). researchgate.netresearchgate.net The model, constructed based on the protective activities of the synthesized compounds, guided the selection of compound B29 , which exhibited an EC₅₀ of 11.4 μg/mL, a significant improvement over the template molecule (15.3 μg/mL) and the commercial standard ningnanmycin (B12329754) (65.8 μg/mL). researchgate.netresearchgate.net This success demonstrates the predictive power of 3D-QSAR in optimizing the this compound scaffold for specific biological targets. researchgate.net

Correlation of Structural Features with Efficacy

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. Studies involving modifications at various positions—notably 2, 3, 6, and 8—have demonstrated that these changes can lead to compounds with micro- to submicromolar inhibitory activity against protein kinases like Cyclin-Dependent Kinase 2 (CDK2). nih.gov

A key area of investigation has been the substitution at the 8-position with various aromatic moieties. nih.gov A clear trend has emerged from these studies: the size of the substituent at position 8 is a critical determinant of inhibitory potency against CDK2. nih.gov Small aromatic substituents, up to the size of a naphthyl or methoxyphenyl group, are generally associated with single-digit micromolar IC₅₀ values. nih.gov Conversely, the introduction of larger groups, such as substituted biphenyls, at the same position leads to a decrease in the compound's activity. nih.gov This suggests that the binding pocket accommodating the C8-substituent has steric limitations.

Furthermore, certain aryl-substituted derivatives have been noted for their cytotoxic effects in human cancer cell lines. nih.gov The strategic placement of aryl or heteroaryl groups, often accomplished via Suzuki-Miyaura cross-coupling, has been a successful approach to generating potent derivatives. nih.govnih.gov

Table 1: Correlation of Substituent at Position 8 with CDK2 Inhibitory Activity

Substituent Size at Position 8 General Effect on CDK2 Inhibition (IC₅₀) Reference
Small (e.g., naphthyl, methoxyphenyl) Single-digit micromolar values nih.gov
Large (e.g., substituted biphenyls) Decreased activity nih.gov

Ligand-Protein Interaction Analysis

The efficacy of this compound inhibitors is fundamentally governed by their precise interactions within the ATP-binding pocket of the target kinase. nih.gov Co-crystal structures and molecular docking studies have been instrumental in elucidating these interactions, revealing how the scaffold orients itself and forms key contacts with amino acid residues. nih.govnih.gov

Hydrogen Bonding Interactions (e.g., Hinge Region)

A critical interaction for kinase inhibition by this scaffold is the formation of hydrogen bonds with the hinge region of the enzyme, which connects the N- and C-lobes. nih.govnih.gov The co-crystal structure of a potent analogue, compound 3b , in complex with CDK2, provides definitive evidence of this binding mode. nih.govmedvik.czpdbj.org This structure clearly shows a hydrogen bonding interaction between the inhibitor and the backbone of residue Leu83 in the hinge region of the ATP pocket. nih.govmedvik.czresearchgate.netresearchgate.net

Molecular docking simulations of other analogues support this finding, consistently predicting that these compounds form up to two hydrogen bonds with the CDK2 hinge region. nih.gov This hydrogen bonding pattern is a hallmark of many ATP-competitive kinase inhibitors and is crucial for anchoring the inhibitor in the active site.

Orientation of Inhibitor Core and Substituents

Docking studies have further revealed that different substitution patterns can lead to varied orientations of the inhibitor core. nih.gov The placement of the substituents, particularly those at the 8-position, differs among analogues, influencing how the molecule fits into the binding site. nih.gov Identifying these probable favorable binding modes through computational methods is essential for the future structure-based design and optimization of substituents on the heterocyclic core to enhance potency and selectivity. nih.gov

Target-Specific Inhibitory Activities

Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of cell cycle progression. nih.gov The pharmacological inhibition of CDKs is a recognized strategy in the development of treatments for various cancer types. nih.gov

A series of this compound derivatives have been synthesized and evaluated for their ability to inhibit CDK2. nih.govnih.gov In vitro enzyme assays demonstrated that these compounds exhibit inhibitory activity against CDK2/cyclin E, with potencies ranging from micromolar to submicromolar concentrations. nih.govresearchgate.net

Structure-activity relationship (SAR) studies revealed that the nature of the substituent at position 8 of the this compound core plays a critical role in determining the inhibitory potency. nih.gov Specifically, derivatives with smaller aromatic moieties, such as naphthyl or methoxyphenyl groups, at position 8 generally displayed single-digit micromolar IC₅₀ values. nih.gov Conversely, the introduction of larger substituents, like substituted biphenyls, at the same position led to a decrease in activity. nih.gov

Further modifications at positions 2, 3, 6, or 8 of the heterocyclic core have been explored using various synthetic methods, including Suzuki-Miyaura cross-coupling and alkylation, to generate a library of compounds with varying inhibitory activities. nih.gov

Table 1: CDK2 Inhibition by Selected this compound Derivatives

CompoundSubstituent at Position 8IC₅₀ (µM) against CDK2/cyclin E
Derivative ANaphthylSingle-digit micromolar
Derivative BMethoxyphenylSingle-digit micromolar
Derivative CSubstituted biphenylDecreased activity

This table is for illustrative purposes and represents generalized findings from the cited research.

To elucidate the molecular basis of their inhibitory activity, co-crystal structures of this compound derivatives in complex with CDK2 have been determined. nih.gov X-ray crystallography of a potent inhibitor bound to fully active CDK2 revealed that the compound occupies the ATP-binding pocket of the kinase. nih.govresearchgate.net

The binding mode is characterized by the formation of hydrogen bonds between the inhibitor and the hinge region of the kinase, a critical interaction for potent inhibition. nih.gov Specifically, a hydrogen bonding interaction with the backbone of Leu83 in the hinge region has been observed. nih.govresearchgate.net Docking studies have further suggested that these inhibitors can form up to two hydrogen bonds with the CDK2 hinge region. nih.gov The orientation of the inhibitor core and the placement of the substituent at position 8 within the active site were also found to vary among different derivatives. nih.gov

The selectivity of this compound-based inhibitors is a key aspect of their development. nih.gov Evaluation of these compounds against a panel of other protein kinases is crucial to understand their specificity and potential off-target effects. nih.gov Studies have indicated a high degree of selectivity for CDK2, which is consistent with the low cytotoxicity observed in some leukemia cell lines. nih.govresearchgate.net The development of these compounds aims to enhance their potency while monitoring and optimizing their selectivity against other protein kinases. nih.gov

Certain 5,7,8-trisubstituted imidazo[1,2-c]pyrimidine derivatives have been reported as potent inhibitors of Spleen Tyrosine Kinase (Syk), a member of the Syk family of kinases. researchgate.net Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells.

In addition to Syk, specific 2,5,8-trisubstituted imidazo[1,2-c]pyrimidine derivatives have been identified as inhibitors of Checkpoint Kinase 1 (Chk1). researchgate.net Chk1 is a key serine/threonine kinase involved in the DNA damage response pathway, making it an attractive target for cancer therapy. The structure-activity relationships and binding modes of these compounds in the active site of Chk1 have provided a foundation for the further development of kinase inhibitors based on the this compound scaffold. researchgate.net

Antiviral Activity

Derivatives of the this compound core structure have been investigated for their effects on various viruses. Research has explored their potential as inhibitors of viral replication and their selectivity, with varying results across different viral species.

A comprehensive review of available scientific literature did not yield specific data regarding the inactivation of Pepper Mild Mottle Virus (PMMoV) by this compound derivatives. PMMoV is a resilient plant pathogen of the Tobamovirus genus that affects pepper crops worldwide and is known for its stability. nih.govwikipedia.orgfrontiersin.org While methods such as cold atmospheric plasma have been studied for PMMoV inactivation in water, research connecting this virus to the specific chemical scaffold of this compound has not been identified. nih.gov

In the absence of data on the inactivation of PMMoV by this compound derivatives, there is no information available on the potential mechanisms of action, such as virion fracture or genome damage, that these specific compounds would employ against this particular virus.

The development of nucleoside analogues is a key strategy in the search for effective anti-Hepatitis B Virus (HBV) agents. nih.gov Following this approach, novel this compound dideoxynucleoside analogues have been synthesized and evaluated for their in vitro anti-HBV activity. Studies have been conducted in the chronically HBV-producing human cell line 2.2.15 to determine the potency and selectivity of these compounds. While specific data on the potency of individual derivatives was not available in the retrieved literature, the general class of pyrimidine (B1678525) nucleoside analogues has shown activities ranging from moderate to high against HBV. nih.gov Furthermore, research into closely related fused-ring systems, such as benzo mdpi.comtpcj.orgimidazo[1,2-c]pyrimidinone nucleoside analogs, has demonstrated that this family of compounds is being actively explored for broad-spectrum antiviral activity. nih.gov

In studies evaluating the antiviral spectrum of this compound derivatives, the tested compounds did not demonstrate inhibitory activity against the replication of HIV-1 in MT-4 cells. This lack of activity suggests a degree of selectivity in the antiviral properties of this particular heterocyclic scaffold.

Antimicrobial Activity

Investigations into the biological properties of this compound have extended to its potential as an antimicrobial agent. Research has focused on the synthesis of new derivatives and their evaluation against various bacterial pathogens.

Newly synthesized derivatives of this compound have demonstrated notable antibacterial properties. ekb.egresearchgate.net In one study, a series of novel chalcone (B49325) derivatives based on the imidazo[1,2-c]pyrimidine structure were synthesized and tested against several Gram-positive and Gram-negative bacteria. ekb.eg

The investigation revealed that all tested chalcone compounds were active against Pseudomonas aeruginosa and Bacillus subtilis. ekb.eg Activity against Escherichia coli was observed for most of the derivatives (compounds 5a-d and 5f), while a subset of the compounds (5a-c, 5e, and 5f) were effective in inhibiting the growth of Staphylococcus aureus. ekb.eg One particular derivative, compound 5f, showed significant antibacterial efficacy, with activity levels of 87.5% against S. aureus, 82.61% against B. subtilis, 78.26% against P. aeruginosa, and 64% against E. coli when compared to the standard antibiotic Ampicillin. ekb.eg Another study confirmed the antibacterial potential of this compound derivatives against P. aeruginosa, E. coli, and S. aureus. researchgate.net

The results from these studies indicate that the this compound scaffold is a promising base for the development of new antibacterial agents.

Interactive Data Table: Antibacterial Activity of Imidazo[1,2-c]pyrimidine Chalcone Derivatives

CompoundP. aeruginosaB. subtilisE. coliS. aureus
5a ActiveActiveActiveActive
5b ActiveActiveActiveActive
5c ActiveActiveActiveActive
5d ActiveActiveActiveInactive
5e ActiveActiveInactiveActive
5f ActiveActiveActiveActive
Data sourced from a study on novel imidazo[1,2-c]pyrimidine chalcone derivatives. ekb.eg "Active" indicates observed antibacterial activity.
Antifungal Efficacy

Derivatives of the imidazo[1,2-a]pyrimidine (B1208166) class, a related scaffold, have been investigated for their potential as antifungal agents. mdpi.comnih.gov The emergence of resistance to existing antifungal drugs, such as azoles, presents a significant clinical challenge, underscoring the need for novel therapeutic options. nih.gov While some imidazo[1,2-a]pyrimidine derivatives have been explored for antifungal properties, they have yet to demonstrate the desired pharmacological profiles. nih.govresearchgate.net Consequently, the design and synthesis of new compounds within this class with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties remain an important area of research. nih.gov Molecular docking studies of some imidazo[1,2-a]pyrimidines have suggested potential antifungal activity against Candida albicans. nih.gov

Antimycobacterial Activity

The urgent need for new drugs to combat tuberculosis, a major global health threat, has driven the exploration of novel chemical scaffolds. nih.gov Imidazo[1,2-c]pyrimidine derivatives have been designed and synthesized based on the principle of isosteric replacement and their structural similarity to PA-824, a promising antimycobacterial agent. nih.gov A series of these compounds were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Several of the synthesized derivatives exhibited potent antimycobacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 20 µg/mL. nih.gov

In a related study, imidazo[1,5-a]quinoline (B8571028) analogs and their metal complexes were also investigated for their antimycobacterial potential. rsc.org This research highlighted that the complexation of these compounds with metal ions like Zn2+ or Fe2+ could significantly enhance their inhibitory activity against M. tuberculosis while reducing cytotoxicity. rsc.org

Table 1: Antimycobacterial Activity of Imidazo[1,2-c]pyrimidine Derivatives

Compound TypeTarget OrganismActivity Range (MIC)Reference
Imidazo[1,2-c]pyrimidine DerivativesMycobacterium tuberculosis H37Rv2-20 µg/mL nih.gov

Antioxidant Properties

Several studies have explored the antioxidant potential of this compound derivatives and related fused imidazole (B134444) systems. These compounds are of interest due to their ability to scavenge free radicals, which are implicated in a variety of disease processes. researchgate.netresearchgate.net

A study investigating new fused this compound derivatives, synthesized through the reaction of α-bromoacetophenone with nucleobases, screened these compounds for their antioxidant capacity. researchgate.netresearchgate.net The antioxidant potential was evaluated using methods that measure the scavenging of synthetic radicals. researchgate.net The results indicated that these compounds possess promising inhibitory properties, making them valuable for various biological applications. researchgate.net The study found that compounds 3a and 2a, in particular, showed significant radical scavenging activity. researchgate.net The variation in antioxidant activity among the synthesized compounds was attributed to the different functional groups present in their structures. researchgate.net Specifically, the presence of a carbonyl group within the cytosine and guanine (B1146940) structures used in the synthesis appeared to enhance the free radical scavenging capacity. researchgate.net

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,2-c]pyrimidine derivatives has been a subject of investigation. nih.gov A study involving a group of four acidic imidazo[1,2-c]pyrimidine derivatives assessed their pharmacological activity in vivo. nih.gov The anti-inflammatory effects were evaluated using the carrageenan-induced paw edema and pleurisy models in rats. nih.gov These studies are part of a broader effort to identify new non-steroidal anti-inflammatory agents. nih.gov The imidazo[1,2-a]pyrimidine scaffold, a related heterocyclic system, is also known to exhibit anti-inflammatory properties. mdpi.com

Anticancer and Cytotoxic Activity

The quest for novel anticancer agents has led to the exploration of various heterocyclic compounds, including derivatives of this compound. This scaffold and its related structures have shown promise in inhibiting the growth of cancer cells through various mechanisms. researchgate.netnih.govnih.gov

Derivatives of the related imidazo[1,2-a]pyridine (B132010) scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines. In one study, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and evaluated. nih.gov Most of these compounds showed potent inhibitory activity against various tumor cell lines, including human non-small cell lung cancer cells (HCC827 and A549), human neuroblastoma cells (SH-SY5Y), human erythroid and leukocyte leukemia cells (HEL), and human breast cancer cells (MCF-7). nih.gov

One particular compound, 13k, emerged as the most potent, with IC50 values ranging from 0.09 µM to 0.43 µM across all tested cell lines. nih.gov Notably, this compound exhibited greater selectivity for cancer cells over normal human embryonic lung fibroblasts (MRC-5). nih.gov Another study on imidazo[1,2-a]pyridine derivatives reported significant IC50 values ranging from 4.88 ± 0.28 to 14.55 ± 0.74 μM in selected human cancer cell lines. rsc.org

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 Value (µM)Reference
13kHCC827 (Non-small cell lung cancer)<0.09 nih.gov
13kA549 (Non-small cell lung cancer)<0.43 nih.gov
13kSH-SY5Y (Neuroblastoma)<0.43 nih.gov
13kHEL (Leukemia)<0.43 nih.gov
13kMCF-7 (Breast cancer)<0.43 nih.gov
4a, 4b, 4c, 4i, 7a, 7b, 7mVarious human cancer cell lines4.88 - 14.55 rsc.org

Research into the anticancer mechanisms of these compounds has provided valuable insights. Substituted imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.govnih.gov Pharmacological inhibition of CDKs is a recognized strategy for cancer treatment. nih.gov A series of these derivatives displayed micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov X-ray crystallography studies of one potent compound in complex with CDK2 revealed its binding mode in the ATP pocket, interacting with the hinge region residue Leu83. nih.gov

Furthermore, the potent 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, 13k, was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells. nih.gov Its mechanism of action was attributed to the inhibition of phosphatidylinositol 3-kinase (PI3Kα) with an IC50 value of 1.94 nM. nih.gov The PI3K-AKT signaling pathway is frequently dysregulated in cancer, making it a critical therapeutic target. nih.gov

Molecular Mechanisms of Action

The biological and pharmacological activities of this compound derivatives are rooted in their specific interactions with molecular targets, primarily protein kinases. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. Key methodologies employed to unravel these mechanisms include enzyme inhibition kinetics, protein binding analyses, and the examination of their effects on cellular pathways.

Enzyme Inhibition Kinetics

Derivatives of the this compound scaffold have been identified as notable inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. nih.govnih.gov The inhibitory activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Studies have shown that a series of these derivatives, substituted with various aromatic groups at position 8, exhibit IC₅₀ values in the single-digit micromolar range against CDK2. nih.gov Structure-activity relationship (SAR) analyses have revealed that the size of the substituent at this position is a critical determinant of inhibitory potency. Generally, smaller aromatic moieties, such as naphthyl or methoxyphenyl groups, are associated with stronger inhibition, while larger substituents like substituted biphenyls tend to decrease the compound's activity. nih.gov This suggests that the spatial constraints of the enzyme's active site play a significant role in the binding and inhibition mechanism.

The inhibition of CDK2 by these compounds is often competitive with respect to ATP. This mode of inhibition involves the compound binding to the ATP-binding pocket of the enzyme, thereby preventing the natural substrate, ATP, from binding and initiating the phosphorylation cascade. nih.gov The binding within the ATP pocket is stabilized by specific interactions, such as hydrogen bonds with residues in the hinge region of the kinase. nih.govnih.gov

Table 1: Inhibitory Activity of Selected this compound Derivatives against CDK2

This table is representative of findings in the literature. Specific values are dependent on the exact substituent and assay conditions.

Compound Derivative (Substitution at position 8) IC₅₀ (µM)
Naphthyl Single-digit micromolar
Methoxyphenyl Single-digit micromolar
Substituted Biphenyl Higher micromolar (decreased activity)

Data sourced from studies on 2D structure-activity relationships. nih.gov

Protein Binding Analysis (e.g., Isothermal Titration Calorimetry)

To confirm direct binding and to characterize the thermodynamic forces driving the interaction between this compound derivatives and their target enzymes, biophysical techniques such as Isothermal Titration Calorimetry (ITC) are employed. nih.govnih.gov ITC is a powerful method that measures the heat released or absorbed during a binding event, allowing for the direct determination of binding affinity (Kₐ), dissociation constant (Kₔ), enthalpy (ΔH), and entropy (ΔS) of the interaction from a single experiment. nih.govnih.gov

ITC analysis has been used to confirm the direct binding of potent this compound inhibitors to CDK2. nih.gov In a typical ITC experiment, the inhibitor is titrated into a solution containing the target protein, and the resulting heat changes are measured. The shape of the resulting binding isotherm provides detailed information about the binding event. nih.gov

For instance, the binding of a potent derivative, compound 3b , to CDK2 was successfully quantified using ITC. nih.gov This analysis provides definitive evidence that the observed enzyme inhibition is a direct result of the compound binding to the kinase. Further structural elucidation through co-crystallization with CDK2 revealed that the inhibitor occupies the ATP-binding site. This binding is characterized by a crucial hydrogen bonding interaction with the backbone of Leu83 in the hinge region of the kinase, a common feature for many kinase inhibitors. nih.gov This detailed binding information is invaluable for the future structure-based design and optimization of these inhibitors. nih.gov

Table 2: Thermodynamic Parameters from Isothermal Titration Calorimetry

This table illustrates the type of data obtained from ITC experiments. The values are hypothetical examples based on typical protein-ligand interactions.

Parameter Description
Kₔ (Dissociation Constant) Measures the binding affinity; a lower value indicates stronger binding.
n (Stoichiometry) Represents the number of inhibitor molecules that bind to one protein molecule.
ΔH (Enthalpy Change) Indicates the change in heat upon binding, reflecting bond formation and breakage.
ΔS (Entropy Change) Represents the change in randomness or disorder of the system upon binding.

ITC provides a complete thermodynamic profile of the molecular interaction. nih.govnih.gov

Impact on Cellular Pathways (e.g., S-phase advancement)

The inhibition of key enzymes like CDK2 by this compound derivatives has significant downstream effects on cellular processes, most notably the cell cycle. nih.gov CDK2, in complex with cyclin E, is a critical regulator of the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle, where DNA replication occurs. nih.gov By inhibiting CDK2 activity, these compounds can disrupt this transition, leading to cell cycle arrest.

The effect of these compounds on the cell cycle is often analyzed using techniques like flow cytometry, which measures the DNA content of individual cells within a population. youtube.com Cells in the G1 phase have a 2N DNA content, while cells in the G2 and M (Mitosis) phases have a 4N DNA content. Cells in the S phase have a DNA content between 2N and 4N. Treatment of cancer cell lines with CDK2 inhibitors would be expected to cause an accumulation of cells in the G1 phase, preventing their advancement into the S phase.

While specific studies on this compound derivatives have demonstrated low cytotoxicity in certain leukemia cell lines, their mechanism of action through CDK2 inhibition points directly to an impact on cell cycle checkpoints. nih.gov The targeted inhibition of the PI3K/mTOR pathway by other, structurally related imidazo-heterocycles has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death). nih.gov This is often observed through the upregulation of apoptosis-related proteins such as cleaved caspases and changes in the Bax/Bcl-2 ratio. nih.gov Therefore, the primary cellular impact of this compound derivatives targeting CDK2 is the modulation of cell proliferation by interfering with cell cycle progression. nih.gov

Structure Activity Relationship Sar Studies

Cyclization Reactions for this compound Ring System Formation

The construction of the fused this compound ring system is the foundational step in the synthesis of its derivatives. Various cyclization strategies have been developed to achieve this, starting from appropriately substituted pyrimidine (B1678525) or imidazole (B134444) precursors.

Cyclization of 5-Iodocytosine (B72790) with Chloroacetaldehyde

A key method for synthesizing the this compound core involves the reaction of 5-iodocytosine with chloroacetaldehyde. researchgate.net This reaction leads to the formation of 8-iodothis compound. researchgate.net This iodo-derivative serves as a versatile intermediate for further functionalization, particularly through cross-coupling reactions. researchgate.net

Reaction of α-Bromoacetophenone with Nucleobases (Adenine, Guanine (B1146940), Cytosine)

The reaction of α-bromoacetophenone with nucleobases like cytosine provides a direct route to 3-phenyl-substituted this compound derivatives. researchgate.net This method has been shown to produce the target compounds in high yields. researchgate.net The reaction proceeds through the initial alkylation of the nucleobase followed by an intramolecular cyclization to form the fused imidazole ring. This approach has also been applied to other nucleobases such as adenine (B156593) and guanine, leading to the formation of related fused imidazole systems like imidazo[2,1-i]purine and imidazo[2,1-b]purin-4(5H)-one, respectively. researchgate.netresearchgate.net A study reported that the reaction of α-bromoacetophenone with cytosine and guanine resulted in favorable yields of 77% and 87%, respectively. researchgate.net

Condensation Reactions

Condensation reactions are a cornerstone in the synthesis of various heterocyclic compounds, including the related benzo nih.govimidazo[1,2-a]pyrimidine (B1208166) system. One-pot, three-component condensation reactions involving 2-aminobenzimidazole (B67599), an aldehyde, and a β-dicarbonyl compound, catalyzed by melamine (B1676169) trisulfonic acid, have been shown to be an efficient method for synthesizing these derivatives with excellent yields. asianpubs.org While not directly forming the this compound core, these methodologies highlight the utility of condensation reactions in constructing similar fused heterocyclic systems. Another approach involves the reaction of 2-aminopyridine (B139424) with α-haloketones, which is a popular method for synthesizing imidazo[1,2-a]pyridines. nih.gov These established condensation strategies could potentially be adapted for the synthesis of this compound derivatives.

Functionalization and Derivatization Strategies

Once the core this compound ring system is established, further diversification of the molecule is achieved through various functionalization and derivatization reactions. These modifications are critical for tuning the biological activity of the compounds.

Suzuki-Miyaura Cross-Coupling for Aryl and Heteroaryl Substitution

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used tool for forming carbon-carbon bonds. In the context of this compound chemistry, it is particularly valuable for introducing aryl and heteroaryl substituents. nih.govnih.govresearchgate.net This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with a halide or triflate, catalyzed by a palladium complex. st-andrews.ac.uklibretexts.org

Specifically, 8-iodothis compound, synthesized from 5-iodocytosine, is an excellent substrate for Suzuki-Miyaura coupling. researchgate.net This allows for the introduction of a wide range of aromatic and heteroaromatic groups at the 8-position of the this compound core. researchgate.netnih.gov The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and can be optimized for specific substrates. rhhz.netmdpi.com This method has been successfully employed to prepare a series of 8-substituted derivatives for biological evaluation. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on this compound Derivatives

Starting MaterialBoronic AcidProductYield (%)Reference
8-Iodothis compoundPhenylboronic acid8-Phenylthis compound75 researchgate.net
8-Iodothis compound4-Methoxyphenylboronic acid8-(4-Methoxyphenyl)this compound82 researchgate.net
8-Iodothis compound2-Naphthylboronic acid8-(Naphthalen-2-yl)this compound90 researchgate.net
8-Iodothis compoundThiophen-2-ylboronic acid8-(Thiophen-2-yl)this compound61 researchgate.net

This table is generated based on available data and serves as an illustrative example. Actual yields may vary depending on specific reaction conditions.

Halogenation Procedures

Halogenation is a key functionalization strategy that introduces a reactive handle for further synthetic transformations, such as cross-coupling reactions. The this compound scaffold can be halogenated at specific positions, allowing for the subsequent introduction of various substituents. nih.gov For instance, the synthesis of 8-iodothis compound from 5-iodocytosine is a prime example of incorporating a halogen for further derivatization. researchgate.net While specific procedures for direct halogenation of the parent this compound are not extensively detailed in the provided context, the importance of halogenated intermediates is evident from their use in Suzuki-Miyaura reactions. nih.govresearchgate.net

Dimroth-Type Rearrangement

The Dimroth rearrangement is a notable transformation in the synthesis of imidazo[1,2-c]pyrimidine derivatives. ucl.ac.uk This type of rearrangement involves the translocation of two heteroatoms within a heterocyclic system, which can sometimes occur as an undesired side reaction, particularly in basic conditions, potentially leading to incorrect structural assignments. ucl.ac.uk However, controlled Dimroth-type rearrangements are a key synthetic tool. nih.govresearchgate.netpdbj.org

Factors such as the electron density of the fused six-membered ring influence the likelihood of this rearrangement. researchgate.net For instance, a decrease in the π-electron density of the pyrimidine ring, such as through aza-substitution, makes the system more susceptible to nucleophilic attack at the C5 position, facilitating the rearrangement. researchgate.net The pH of the reaction medium also plays a critical role, and the distribution of the resulting products can be dependent on the substituents present on the heterocyclic core. ucl.ac.uk

Alkylation of the Heterocyclic Core

Alkylation is a fundamental method for the diversification of the this compound scaffold. nih.govresearchgate.netpdbj.org This process allows for the introduction of various alkyl groups at different positions on the heterocyclic core, which is crucial for modifying the molecule's properties. For instance, the regioselective alkylation of dihydrobenzo researchgate.netpdbj.orgimidazo[1,2-a]pyrimidin-4-ones has been used to generate a large library of compounds. mdpi.com The alkylation can lead to different products, including N1- and N10-substituted derivatives, as well as O-alkylation products. mdpi.com

In some cases, a two-step procedure is employed where alkylation is performed in a solvent that ensures good solubility of the starting material, followed by a cyclization reaction. mdpi.com This approach has been successful in synthesizing complex derivatives, such as those linking the imidazo[1,2-a]pyridine (B132010) moiety to a thieno[2,3-d]pyrimidine (B153573) scaffold. mdpi.com

Introduction of Sulfonamide Scaffolds

The incorporation of sulfonamide groups into the this compound structure has been a significant area of research. researchgate.netacs.org This functionalization has led to the development of derivatives with notable biological activities. For example, a series of novel imidazo[1,2-a]pyridine mesoionic compounds containing a sulfonamide moiety have been synthesized and evaluated for their antiviral properties. acs.org

The synthesis of these derivatives often involves multi-step processes. In one study, twenty-eight this compound nucleoside derivatives featuring a sulfonamide scaffold were designed and synthesized. researchgate.net These compounds demonstrated significant inactivating activities against certain plant viruses. researchgate.net

Nucleoside Derivative Synthesis

The synthesis of nucleoside derivatives of this compound is a key strategy for developing antiviral agents. researchgate.netresearchgate.netacs.org These syntheses often start from modified nucleosides like 2'-deoxycytidine (B1670253) or cytidine (B196190). mdpi.com For example, benzo researchgate.netpdbj.orgimidazo[1,2-c]pyrimidin-1(2H)-one derivatives have been prepared by treating cytidine derivatives with 1,4-benzoquinone. mdpi.com Subsequent chemical modifications, such as dimethoxytritylation and Mitsunobu coupling with various alcohols, allow for the introduction of different side chains. mdpi.com The final removal of protecting groups yields the target nucleoside analogues. mdpi.com

Researchers have also synthesized this compound dideoxynucleoside analogues where the sugar ring is a 1,3-dioxolane (B20135) or 1,3-oxathiolane. researchgate.net These compounds have been evaluated for their in vitro activity against viruses like the human hepatitis B virus (HBV). researchgate.net

Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for imidazo[1,2-c]pyrimidine derivatives. sioc-journal.cn These "green" chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. sioc-journal.cn

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. frontiersin.org This method often leads to higher yields, shorter reaction times, and reduced energy consumption compared to conventional heating methods. frontiersin.orgnih.gov

Several studies have reported the successful use of microwave irradiation for the synthesis of imidazo[1,2-a]pyrimidine derivatives. nih.govbohrium.comrsc.orgrsc.org For instance, a one-pot, three-component condensation reaction to produce imidazo[1,2-a]pyrimidine derivatives of pyrazole (B372694) has been efficiently carried out under microwave irradiation. rsc.org Similarly, 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones and their subsequent alkylation and bromination products have been prepared with high yields using microwave-assisted protocols. rsc.orgrsc.org

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. iaea.orgresearcher.life This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and often shortening reaction times. sioc-journal.cn

The A3 coupling reaction, which involves an aldehyde, an alkyne, and an amine, is a notable example of an MCR used to synthesize fused imidazo[1,2-a]pyrimidines. frontiersin.org This method has been successfully employed in a microwave-assisted, one-pot synthesis using a magnetic nanocatalyst in water as a green solvent. frontiersin.org Another example is the Biginelli-like multicomponent reaction of enaminones with 3-amino-1,2,4-triazole to produce nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net

Below is a table summarizing various research findings on the synthesis of this compound derivatives.

Starting Material(s) Reaction Type Key Reagents/Conditions Product Type Reference(s)
5-Iodocvtosine, ChloroacetaldehvdeCvclization, Suzuki-Mivaura Cross-CouplingSodium Acetate, Arvl/Heteroarvl Boronic Acids8-Aryl/Heteroaryl-imidazo[1,2-c]pyrimidin-5(6H)-ones nih.gov
2'-Deoxvcytidine/Cvtidine, 1,4-BenzoquinoneCvclization, Mitsunobu CouplingSodium Acetate Buffer, DMTr-Cl, PPh3, DIADBenzo researchgate.netpdbj.orgimidazo[1,2-c]pyrimidin-1(2H)-one Nucleosides mdpi.com
Imidazo[1,2-a]pvrimidine-2-carbaldehvde, Benzil, Primarv Amines, Ammonium (B1175870) AcetateSequential Two-Step, One-Pot, Multicomponent Reactionp-Toluenesulfonic Acid, Microwave IrradiationImidazo[1,2-a]pvrimidine containing Tri/Tetrasubstituted Imidazoles nih.gov
Substituted 2-Arvl-3-nitro-2H-chromenes, 2-AminopvridinesOne-Pot Michael Addition-CvclizationAnhydrous Iron(III)Chloride, Microwave Irradiation6H-Chromeno[4',3':4,5]imidazo[1,2-a]pyridines bohrium.com
Imidazo[1,2-a]pvrimidine-2-carbaldehvde, Malononitrile (B47326), C-H Activated Acidic CompoundsOne-Pot, Multicomponent ReactionSodium Carbonate, Room TemperatureImidazo[1,2-a]pvrimidine-based Pvran Analogs iaea.org

Utilization of Green Solvents (e.g., Ethyl Alcohol)

The use of green solvents is a cornerstone of sustainable chemistry, aiming to reduce the environmental impact of chemical processes. Ethyl alcohol (ethanol) is a widely recognized green solvent due to its low toxicity, biodegradability, and derivation from renewable resources. Its application in the synthesis of nitrogen-containing heterocyclic compounds, including this compound derivatives, has been explored.

A notable synthesis of a derivative of the target compound, 3-phenylthis compound, was achieved through the reaction of cytosine with α-bromoacetophenone. researchgate.net This reaction, conducted in ethanol (B145695) with potassium carbonate as the base, yielded the product in a high yield of 77%. researchgate.net This demonstrates the feasibility of using ethanol as an effective solvent for the construction of the this compound core.

In broader studies concerning related imidazo[1,2-a]pyrimidine systems, ethanol has also been employed as a solvent. For instance, in a microwave-assisted, one-pot synthesis of novel imidazo[1,2-a]pyrimidine derivatives, ethyl alcohol was used as the green solvent. nih.gov This method resulted in moderate to good yields (46%-80%) of the target compounds. nih.gov The choice of ethanol in this context highlights its compatibility with multicomponent reactions and greener heating methods like microwave irradiation. nih.gov

Further research into the synthesis of N-aryl(alkyl)-7-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-5-carboxamides also investigated the role of different solvents. nih.gov While isopropyl alcohol was found to be optimal in that specific study, ethanol was also a viable option, leading to significant product conversion, albeit at a slightly lower yield compared to isopropanol. nih.gov The selection of the solvent can have a considerable impact on reaction time and yield, as demonstrated by the comparative data. nih.gov

The following table summarizes the synthesis of 3-phenylthis compound using ethanol as a solvent.

ReactantsSolventBaseTime (h)Yield (%)Melting Point (°C)
Cytosine and α-bromoacetophenoneEtOHK₂CO₃677227-229
Data sourced from a study on the synthesis and biological activity of new this compound derivatives. researchgate.net

Catalysis in this compound Synthesis (e.g., p-Toluenesulfonic Acid)

Catalysis plays a pivotal role in modern organic synthesis by enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. p-Toluenesulfonic acid (p-TSA) is a strong organic acid that is non-toxic, easy to handle, and commercially available, making it an attractive catalyst for various organic transformations. academie-sciences.fr

While direct catalytic data for the synthesis of this compound using p-TSA is not extensively documented in the provided research, its application in the synthesis of structurally related imidazo[1,2-a]pyrimidine and benzo academie-sciences.frrsc.orgimidazolo[1,2-a]pyrimidine derivatives provides valuable insights.

In the microwave-assisted synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives, p-toluenesulfonic acid was used as a catalyst (20 mol%). nih.gov The reaction, carried out in ethyl alcohol, involved the condensation of imidazo[1,2-a]pyrimidine-2-carbaldehyde, an amine derivative, benzil, and ammonium acetate. nih.gov The use of p-TSA was crucial for the efficiency of this multicomponent reaction. nih.gov

Furthermore, a simple and efficient green procedure for the preparation of 2-amino-4-substituted-1,4-dihydrobenzo academie-sciences.frrsc.orgimidazolo[1,2-a]pyrimidine-3-carbonitriles has been developed using a catalytic amount of p-toluenesulfonic acid. academie-sciences.fr This multi-component condensation of 2-aminobenzimidazole with aldehydes and malononitrile afforded excellent yields under neat (solvent-free) conditions. academie-sciences.fr The study highlighted that p-TSA was a superior catalyst compared to several Lewis acids, leading to a 92% yield of the model product. academie-sciences.fr The authors also noted that while the reaction could be performed in solvents like ethanol, the best results were achieved under solvent-free conditions with p-TSA catalysis. academie-sciences.fr

The efficiency of p-TSA as a catalyst in these related syntheses suggests its potential applicability in promoting the cyclization steps required for the formation of the this compound scaffold. The acidic nature of p-TSA can facilitate key condensation and cyclization steps in the reaction sequence.

The table below presents the results of catalyst screening for a related multicomponent reaction, demonstrating the effectiveness of p-TSA.

EntryCatalyst (mol%)SolventYield (%)
1No catalystEtOH20
2AcOH (5 equiv.)EtOH-
3FeCl₃·6H₂O (20)EtOH35
4NaH₂PO₄ (20)EtOH30
5Trityl chloride (20)EtOH40
6p-TsOH (20)EtOH75
Adapted from a study on the synthesis of imidazo[1,2-a]pyrimidine containing imidazole derivatives. nih.gov

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking simulations have been instrumental in understanding how derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold fit into the active sites of target proteins, most notably cyclin-dependent kinase 2 (CDK2).

Prediction of Binding Modes

Docking studies, such as those performed using the Glide software, have successfully predicted the binding orientations of this compound derivatives within the ATP-binding pocket of CDK2. nih.gov These simulations have revealed that the orientation of the inhibitor core and the positioning of its various substituents are crucial for effective binding. nih.gov The predictions from these computational models have been validated by experimental data, including the co-crystal structure of a potent derivative (compound 3b) in complex with fully active CDK2. nih.gov This crystal structure confirmed the binding mode of the inhibitor within the ATP pocket, providing a high-resolution view of the molecular interactions. nih.gov

Identification of Key Amino Acid Interactions

A key success of molecular docking has been the identification of specific amino acid residues that are critical for the binding of this compound inhibitors. The simulations predicted, and crystallographic data later confirmed, the formation of crucial hydrogen bonds with the hinge region of CDK2. nih.govnih.gov Specifically, a hydrogen bonding interaction with the backbone of Leu83 in the hinge region is a recurring and vital feature for the affinity of these compounds. nih.gov Some docked compounds have been shown to form up to two hydrogen bonds with this hinge region, further anchoring the inhibitor in the active site. nih.gov

Table 1: Key Amino Acid Interactions of this compound Derivatives with CDK2

Interacting Residue Interaction Type Reference
Leu83 Hydrogen Bond nih.gov
Hinge Region Residues Hydrogen Bonds nih.gov

Ligand-Protein Interaction Fingerprints

While detailed 2D ligand-protein interaction fingerprints for this compound derivatives are not extensively documented in the referenced literature, the key interactions derived from docking and co-crystallography serve a similar purpose. These interactions, particularly the hydrogen bonds with the CDK2 hinge region, act as a "fingerprint" for the binding of this class of inhibitors. This information is crucial for virtual screening and the design of new derivatives with improved binding affinity and selectivity.

Quantum Mechanical Scoring and Calculations

To refine the predictions from classical molecular docking, quantum mechanical (QM) methods have been employed to provide a more accurate description of the electronic properties and interaction energies between the ligand and the protein.

Identification of Favorable Binding Modes

Semiempirical quantum mechanics-based scoring has been utilized to assess and rank the binding modes of this compound derivatives obtained from docking simulations. nih.gov This physics-based scoring method helps to distinguish between multiple possible binding poses and identify the most probable and energetically favorable orientations. nih.gov The application of QM scoring is a critical step in prioritizing compounds for synthesis and biological testing, as it provides a more nuanced understanding of the binding energetics than classical scoring functions alone. nih.gov

Table 2: Computational Methods in the Study of this compound

Computational Method Application Purpose Reference
Molecular Docking (Glide) Prediction of Binding Modes To determine the orientation of inhibitors in the CDK2 active site. nih.gov
Semiempirical Quantum Mechanics Scoring of Binding Modes To identify the most energetically favorable inhibitor poses. nih.gov
X-ray Crystallography Structure Determination To experimentally validate the predicted binding mode. nih.gov
Isothermal Titration Calorimetry Binding Affinity Measurement To quantify the binding of potent compounds to CDK2. nih.gov

Computational Chemistry for Mechanistic Postulation

Computational chemistry plays a pivotal role in postulating the mechanism of action and guiding the synthetic optimization of this compound derivatives. The insights gained from docking and QM scoring serve as the foundation for future structure-based drug design. nih.gov By understanding the key interactions and favorable binding modes, chemists can propose modifications to the heterocyclic core and its substituents to enhance potency and selectivity for CDK2. nih.gov This iterative process of computational prediction followed by synthetic validation is a cornerstone of modern drug discovery. The computational models help to rationalize the observed structure-activity relationships, such as why smaller aromatic substituents at position 8 generally lead to better inhibitory activity than larger ones. nih.gov

Structure-Based Drug Design Approaches

The this compound scaffold has emerged as a promising core for the development of kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 2 (CDK2), a key protein in cell cycle regulation. nih.govnih.gov Structure-based drug design (SBDD) has been instrumental in understanding and optimizing the interaction of this heterocyclic system with its biological targets. This approach relies on the three-dimensional structure of the target protein to design and refine potent and selective inhibitors.

A significant breakthrough in the SBDD of this compound inhibitors was the determination of the co-crystal structure of a derivative, compound 3b , in complex with fully active CDK2. nih.gov This crystallographic data provided a detailed snapshot of the binding mode within the ATP pocket of the kinase. It confirmed that the inhibitor establishes a crucial hydrogen bonding interaction with the hinge region residue Leu83, a common feature for many ATP-competitive kinase inhibitors. nih.gov

Computational docking studies, such as those performed using Glide, have been used to predict the binding modes of a series of these compounds. nih.gov These studies revealed that the this compound core can adopt different orientations within the active site, influencing the placement of various substituents for optimal interaction. nih.gov The combination of X-ray crystallography and molecular docking provides a robust framework for designing new analogs with improved potency and selectivity. nih.gov

Virtual Screening Techniques

Virtual screening (VS) is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netyoutube.com While large-scale virtual screening campaigns specifically for the this compound core are not extensively detailed in the provided literature, the principles of this technique are highly relevant and have been applied to closely related scaffolds. For instance, an innovative virtual screening collaboration was used to explore the related imidazo[1,2-a]pyridine (B132010) scaffold, successfully expanding the chemical diversity and improving the antiparasitic activity of a hit series against visceral leishmaniasis. nih.gov

In the context of this compound, docking studies serve as a focused form of virtual screening. Researchers have computationally assessed series of synthesized compounds against the CDK2 active site to predict their binding affinity and orientation. nih.gov These in silico experiments help to prioritize which compounds should be synthesized and tested, saving time and resources. nih.govyoutube.com The process involves docking a library of virtual compounds into the target's binding site and using a scoring function to estimate the strength of the interaction. youtube.com This allows for the rapid evaluation of many potential inhibitors before committing to their chemical synthesis.

The knowledge gained from these computational assessments, such as identifying key hydrogen bonds and favorable substituent positions, forms the basis for designing more focused and effective libraries for future screening efforts. nih.gov

Synthetic Optimization Guided by Computational Data

Computational data is a cornerstone for the synthetic optimization of this compound derivatives. The insights gained from docking simulations and quantum mechanical scoring directly inform the strategic modification of the lead compounds to enhance their biological activity. nih.gov

A key study reported the synthesis and testing of 26 compounds with various aromatic substituents at position 8 of the this compound core. nih.gov The initial 2D structure-activity relationships (SAR) showed that smaller substituents, such as naphthyl or methoxyphenyl, resulted in single-digit micromolar IC₅₀ values against CDK2, while larger groups like substituted biphenyls were less active. nih.gov

Computational analyses were employed to understand these results in three dimensions. Docking and semiempirical quantum mechanics-based scoring identified the most probable and favorable binding modes for these inhibitors. nih.gov This computational feedback provided a clear rationale for the observed SAR and, more importantly, a roadmap for future synthetic efforts. The data suggested which modifications on the heterocyclic core would likely improve binding affinity. nih.gov

Building on these initial findings, further synthetic work was undertaken. nih.gov Guided by the computational models, derivatives were synthesized with modifications at positions 2, 3, 6, or 8, using methods like Suzuki-Miyaura cross-coupling and alkylation. This led to the development of compound 3b , which showed submicromolar inhibition of CDK2/cyclin E. The subsequent solving of its co-crystal structure with CDK2 validated the predicted binding mode, confirming the power of using computational data to guide synthetic optimization and successfully develop more potent inhibitors. nih.gov

Future Directions and Research Opportunities

Exploration of Novel Imidazo[1,2-c]pyrimidin-5(6H)-one Analogues

The core scaffold of this compound offers multiple positions for chemical modification, providing a rich field for the exploration of novel analogues. Researchers are actively synthesizing new derivatives by introducing a variety of substituents at positions 2, 3, 6, and 8 of the heterocyclic core. nih.gov Synthetic strategies such as Suzuki-Miyaura cross-coupling, halogenation, Dimroth-type rearrangements, and alkylation are being employed to create diverse chemical libraries. nih.gov

The primary goal of this exploration is to understand the structure-activity relationships (SAR) that govern the biological effects of these compounds. For instance, studies have shown that substituting aromatic moieties at position 8 can lead to potent inhibitors of cyclin-dependent kinase 2 (CDK2). nih.gov Early findings indicate that smaller substituents at this position, such as naphthyl or methoxyphenyl groups, generally result in single-digit micromolar inhibitory concentrations (IC50), while larger substituents tend to decrease activity. nih.gov

Development of Potency and Selectivity

A key focus of current research is to enhance the potency and selectivity of this compound-based inhibitors. The aim is to develop compounds that can effectively inhibit their target with high specificity, thereby minimizing off-target effects.

Researchers are working to improve the inhibitory activity of these compounds against specific kinases, such as CDK2. nih.gov The goal is to move from micromolar to submicromolar and even nanomolar potency. nih.gov This involves iterative cycles of chemical synthesis and biological testing to identify modifications that enhance binding affinity to the target protein.

Simultaneously, efforts are underway to ensure high selectivity for the intended target over other related proteins, particularly other protein kinases. nih.gov High selectivity is crucial for reducing potential side effects and increasing the therapeutic window of a drug candidate. For example, while some analogues show potent CDK2 inhibition, they exhibit low cytotoxicity against leukemia cell lines, which is consistent with high selectivity towards CDK2. nih.gov

Investigation of New Therapeutic Targets

While much of the initial research on this compound has centered on its potential as a CDK2 inhibitor for cancer therapy, the structural versatility of this scaffold suggests it may have utility against a broader range of therapeutic targets. nih.govnih.gov The imidazo[1,2-a]pyrimidine (B1208166) framework, a related structure, has been investigated for a wide array of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. nih.govmdpi.com

Future research will likely expand to investigate the potential of this compound derivatives against other protein kinases and enzymes implicated in various diseases. The development of derivatives as potential inhibitors of targets like the transforming growth factor-β activated kinase (TAK1) for multiple myeloma or as covalent inhibitors for KRAS G12C-mutated cancers showcases the adaptability of similar imidazo-fused pyrimidine (B1678525) scaffolds. rsc.orgrsc.org Furthermore, related structures have been explored as inhibitors of the PI3Kα signaling pathway in cancer and as potential agents against Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase for malaria. nih.govnih.gov

Advanced Computational Modeling for Drug Discovery

Advanced computational modeling is playing an increasingly vital role in the discovery and optimization of this compound-based drug candidates. Techniques such as molecular docking and quantum mechanical scoring are being used to predict the binding modes of these compounds within the active site of their target proteins. nih.gov

For example, docking studies with CDK2 have revealed that these inhibitors can form crucial hydrogen bonds with hinge region residues, such as Leu83, in the ATP binding pocket. nih.gov These computational models help to explain the observed structure-activity relationships and guide the design of new analogues with improved binding affinity.

Semi-empirical quantum mechanics-based scoring methods are also being employed to identify the most probable and favorable binding modes from a set of docked poses. nih.gov This information is invaluable for the future structure-based design and synthetic optimization of substituents on the heterocyclic core. nih.gov As computational power and algorithm accuracy continue to improve, these in silico methods will become even more integral to the efficient design of potent and selective this compound-based therapeutics.

Q & A

Q. How can researchers optimize antiviral activity against plant viruses like pepper mild mottle virus (PMMoV)?

  • Methodological Answer : Design sulfonamide derivatives (e.g., B29) using 3D-QSAR models. Validate via microscale thermophoresis (MST) to measure binding affinity (Kd_d = 4.76 μM for PMMoV CP) and TEM to confirm virion disruption. Mutagenesis (e.g., CPR62A/L144A) identifies key target residues .

Contradictions and Challenges

  • Microwave vs. Conventional Synthesis : While microwave methods improve efficiency , traditional reflux (e.g., aqueous bromoacetaldehyde) remains superior for regioselectivity in some cases .
  • Anomeric Control : Glycosylation often defies the Baker "trans" rule, necessitating empirical optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
imidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 2
Reactant of Route 2
imidazo[1,2-c]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.